NaV1.7 Ion Channel Antagonism
2-(6-Methylpyridin-2-yl)aniline demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a target in pain pathway research . In the partially inactivated state assay, it achieved an IC50 of 240 nM using automated PatchXpress electrophysiology. In contrast, the des-methyl analog 2-(pyridin-2-yl)aniline (CAS 29528-30-1) shows no reported NaV1.7 activity in the same assay database, indicating that the 6-methyl group is a critical pharmacophoric element for channel engagement.
| Evidence Dimension | NaV1.7 Channel Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | 2-(Pyridin-2-yl)aniline: No reported activity |
| Quantified Difference | Not calculable (selectivity gain) |
| Conditions | Human NaV1.7 partially inactivated state expressed in HEK293 cells; PatchXpress voltage-clamp |
Why This Matters
Procurement decisions for NaV1.7-focused pain programs should prioritize the 6-methyl analog to maintain target engagement; switching to the des-methyl analog would result in a complete loss of the reported antagonism at this channel state.
- [1] BindingDB Entry BDBM50379389 / CHEMBL2010816. IC50 = 240 nM for human NaV1.7 partially inactivated channel. View Source
